molecular formula C19H24N6O2 B11286444 6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11286444
M. Wt: 368.4 g/mol
InChI Key: NMMXRVQEUCWCEC-UHFFFAOYSA-N
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Description

6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound known for its selective inhibition of the serine-threonine kinase mammalian target of rapamycin (mTOR). This compound inhibits both the mTORC1 and mTORC2 complexes, making it a valuable tool in scientific research, particularly in the fields of cancer research and cellular biology .

Preparation Methods

The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholine and methoxyphenyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The compound exerts its effects by selectively inhibiting the mTORC1 and mTORC2 complexes. This inhibition disrupts the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By targeting these complexes, the compound can induce cell cycle arrest and apoptosis in cancer cells, as well as extend the lifespan of certain immune cells .

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H24N6O2/c1-12-10-25(11-13(2)27-12)19-22-17(16-9-20-24(3)18(16)23-19)21-14-5-7-15(26-4)8-6-14/h5-9,12-13H,10-11H2,1-4H3,(H,21,22,23)

InChI Key

NMMXRVQEUCWCEC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)OC

Origin of Product

United States

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